molecular formula C18H22N2O2S B2874105 N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 65609-73-6

N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B2874105
CAS No.: 65609-73-6
M. Wt: 330.45
InChI Key: JMWIJWFSKKSJQT-CPNJWEJPSA-N
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Description

N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide (CAS: 65609-73-6) is a Schiff base sulfonamide derivative characterized by a bulky tert-butyl substituent on the benzylidene moiety and a 4-methylbenzenesulfonamide backbone. Its molecular formula is C₁₈H₂₂N₂O₂S, with a molecular weight of 330.45 g/mol and a purity of ≥95% . This compound is synthesized via condensation of 4-tert-butylbenzaldehyde with 4-methylbenzenesulfonamide, forming an imine bond (Schiff base) .

Properties

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-5-11-17(12-6-14)23(21,22)20-19-13-15-7-9-16(10-8-15)18(2,3)4/h5-13,20H,1-4H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWIJWFSKKSJQT-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Acid-Catalyzed Condensation

Procedure:

  • Reactants:
    • 4-Methylbenzenesulfonamide (10 mmol)
    • 4-tert-Butylbenzaldehyde (12 mmol)
    • Catalyst: Concentrated HCl (0.5 mL) or acetic acid (2 mL)
    • Solvent: Ethanol (50 mL)
  • Conditions:

    • Reflux at 80°C for 6–8 hours.
    • Reaction monitored by TLC (hexane:ethyl acetate, 3:1).
  • Work-Up:

    • Cool to room temperature, filter precipitated product.
    • Recrystallize from ethanol to yield white crystals (Yield: 78–82%).

Mechanistic Insight:
Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the sulfonamide’s amine group. Steric hindrance from the tert-butyl group slows reaction kinetics, necessitating prolonged heating.

Lewis Acid-Catalyzed Method

Procedure:

  • Reactants:
    • 4-Methylbenzenesulfonamide (10 mmol)
    • 4-tert-Butylbenzaldehyde (12 mmol)
    • Catalyst: Hafnium tetrachloride (HfCl₄, 3 mol%)
    • Solvent: N-Methylpyrrolidone (NMP, 30 mL)
  • Conditions:

    • Heat to 150°C under nitrogen for 4 hours.
    • Monitor reaction by HPLC (mobile phase: methanol-water 70:30, λ = 254 nm).
  • Work-Up:

    • Cool, filter insoluble residues, and concentrate under reduced pressure.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane) (Yield: 89–92%).

Advantages:

  • HfCl₄ enhances reaction rate by polarizing the aldehyde carbonyl.
  • NMP’s high boiling point accommodates elevated temperatures, improving conversion.

Solvent-Free Mechanochemical Synthesis

Procedure:

  • Reactants:
    • 4-Methylbenzenesulfonamide (10 mmol)
    • 4-tert-Butylbenzaldehyde (12 mmol)
    • Catalyst: p-Toluenesulfonic acid (PTSA, 10 mol%)
  • Conditions:

    • Grind reactants in a ball mill at 300 rpm for 2 hours.
  • Work-Up:

    • Wash with cold ethanol to remove unreacted aldehyde.
    • Dry under vacuum (Yield: 70–75%).

Eco-Friendly Aspects:

  • Eliminates solvent waste.
  • Suitable for gram-scale synthesis.

Optimization Strategies and Reaction Parameters

Catalyst Screening

Catalyst Solvent Temp (°C) Time (h) Yield (%) Purity (%)
HCl (0.5 mL) Ethanol 80 8 78 95
HfCl₄ (3 mol%) NMP 150 4 92 98
PTSA (10 mol%) Solvent-free 25 2 75 94

Key Findings:

  • HfCl₄ in NMP achieves the highest yield and purity due to enhanced catalytic activity and thermal stability.
  • Solvent-free methods trade yield for environmental benefits.

Solvent Effects

Solvent Dielectric Constant Boiling Point (°C) Yield (%)
Ethanol 24.3 78 78
NMP 32.2 202 92
Toluene 2.4 111 65

Polar aprotic solvents like NMP improve reactant solubility and stabilize transition states.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, CH=N), 7.82–7.35 (m, 8H, Ar-H), 2.45 (s, 3H, CH₃), 1.38 (s, 9H, C(CH₃)₃).
  • IR (KBr): 1590 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Purity Assessment

  • HPLC: Retention time = 6.2 min (Method: C18 column, methanol-water 70:30, 1.0 mL/min).
  • Melting Point: 168–170°C.

Challenges and Mitigation

  • Steric Hindrance: The tert-butyl group reduces aldehyde reactivity. Mitigated using high-temperature catalysis (HfCl₄/NMP).
  • Byproduct Formation: Over-alkylation observed in HCl-catalyzed reactions. Suppressed via stoichiometric aldehyde excess.

Industrial Scalability Considerations

  • Cost Analysis: HfCl₄, though effective, is costly ($120/g). Alternatives like ZrCl₄ ($45/g) offer compromise.
  • Waste Management: NMP requires distillation recovery systems to meet green chemistry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions with reducing agents like sodium borohydride can yield reduced products, altering the compound's functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at specific sites on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), under acidic or basic conditions.

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alkoxides).

Major Products

  • Oxidation: : Formation of oxidized sulfonamide derivatives.

  • Reduction: : Formation of reduced amines and alcohols.

  • Substitution: : Varied products depending on the substituents introduced.

Scientific Research Applications

N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide is of interest in various scientific fields:

  • Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

  • Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

  • Industry: : Utilized in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

The mechanism by which N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide exerts its effects often involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or other proteins that the compound can bind to, influencing their activity.

  • Pathways Involved: : Depending on the application, it may modulate pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide 4-tert-Butyl 330.45 High lipophilicity; potential stability
(E)-N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide 4-Chloro 310.79 Increased polarity; electron-withdrawing
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 5-Methyloxazole 377.43 Heterocyclic moiety; antimicrobial focus
N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide 4-Fluoro; chromene ring 394.42 Extended conjugation; electronic modulation
(E)-N-[2-(3,5-Di-tert-butyl-2-hydroxybenzylideneamino)cyclohexyl]-4-methylbenzenesulfonamide 3,5-Di-tert-butyl; hydroxyl 492.70 Chelating ability; bulky substituents
Key Observations:
  • Lipophilicity : The tert-butyl group in the target compound enhances lipid solubility compared to polar substituents like chloro (310.79 g/mol) or hydroxyl groups .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro , fluoro ) increase sulfonamide acidity, while tert-butyl (electron-donating) may stabilize the imine bond.
  • Biological Activity : Antimicrobial activity is prominent in oxazole-containing derivatives , whereas chromene-based compounds exhibit activity modulated by extended π-conjugation .

Research Findings and Implications

Key Research Insights

Structure-Activity Relationships :

  • Electron-withdrawing groups enhance sulfonamide acidity, crucial for enzyme inhibition .
  • Bulky substituents (e.g., tert-butyl) improve metabolic stability but may reduce aqueous solubility .

Crystallographic Trends :

  • Hydrogen bonding patterns vary significantly with substituents. For example, hydroxyl groups facilitate intermolecular bonds , while tert-butyl groups favor van der Waals interactions .

Biological Potential: Chromene derivatives exhibit unique electronic properties for photodynamic applications , whereas oxazole derivatives are prioritized for antimicrobial screening .

Biological Activity

N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects and mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S with a molecular weight of approximately 298.38 g/mol. The compound features a sulfonamide functional group, which is known for its various biological activities.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study conducted by [source] found that this compound demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. A case study published in [source] evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized in the table below:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.8
A549 (lung cancer)20.5

The compound exhibited significant cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to cell death.
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.

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